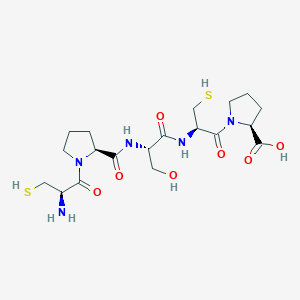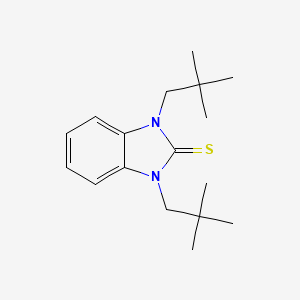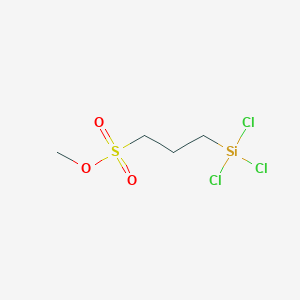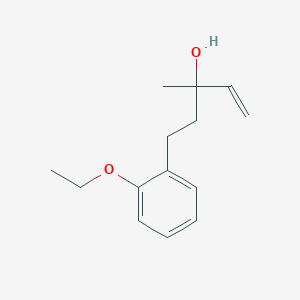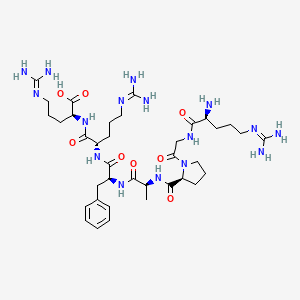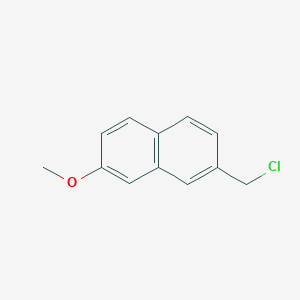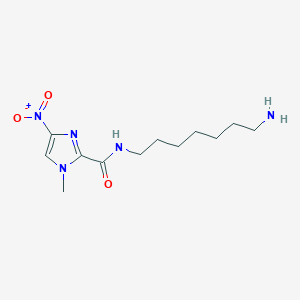
1H-Imidazole-2-carboxamide, N-(7-aminoheptyl)-1-methyl-4-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole-2-carboxamide, N-(7-aminoheptyl)-1-methyl-4-nitro- is a chemical compound with the molecular formula C12H21N5O3 It is known for its unique structure, which includes an imidazole ring, a carboxamide group, and a nitro group
Métodos De Preparación
The synthesis of 1H-Imidazole-2-carboxamide, N-(7-aminoheptyl)-1-methyl-4-nitro- involves several steps. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring is typically synthesized through the cyclization of glyoxal with ammonia and formaldehyde.
Introduction of the Nitro Group: The nitro group is introduced via nitration, often using a mixture of concentrated sulfuric acid and nitric acid.
Attachment of the Carboxamide Group: The carboxamide group is attached through the reaction of the imidazole derivative with an appropriate amine.
Addition of the Aminoheptyl Chain: The aminoheptyl chain is introduced through a nucleophilic substitution reaction, where the amine group reacts with a suitable alkyl halide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
1H-Imidazole-2-carboxamide, N-(7-aminoheptyl)-1-methyl-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The aminoheptyl chain can participate in nucleophilic substitution reactions, where the amine group reacts with electrophiles to form new derivatives.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Imidazole-2-carboxamide, N-(7-aminoheptyl)-1-methyl-4-nitro- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole-2-carboxamide, N-(7-aminoheptyl)-1-methyl-4-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
1H-Imidazole-2-carboxamide, N-(7-aminoheptyl)-1-methyl-4-nitro- can be compared with other similar compounds, such as:
1H-Imidazole-2-carboxamide, N-(7-aminoheptyl)-1-methyl-5-nitro-: This compound has a similar structure but with a different position of the nitro group, which can lead to different chemical and biological properties.
1H-Imidazole-2-carboxamide, N-(7-aminoheptyl)-1-methyl-3-nitro-: Another similar compound with the nitro group in a different position, affecting its reactivity and applications.
The uniqueness of 1H-Imidazole-2-carboxamide, N-(7-aminoheptyl)-1-methyl-4-nitro- lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various scientific research applications.
Propiedades
Número CAS |
503811-30-1 |
|---|---|
Fórmula molecular |
C12H21N5O3 |
Peso molecular |
283.33 g/mol |
Nombre IUPAC |
N-(7-aminoheptyl)-1-methyl-4-nitroimidazole-2-carboxamide |
InChI |
InChI=1S/C12H21N5O3/c1-16-9-10(17(19)20)15-11(16)12(18)14-8-6-4-2-3-5-7-13/h9H,2-8,13H2,1H3,(H,14,18) |
Clave InChI |
YQTBJSLFVHCPCB-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(N=C1C(=O)NCCCCCCCN)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(Pent-4-yn-1-yl)-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine](/img/structure/B14236893.png)
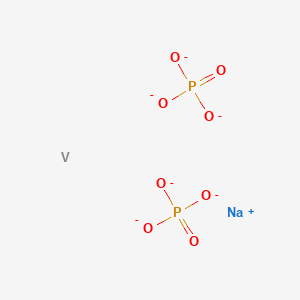
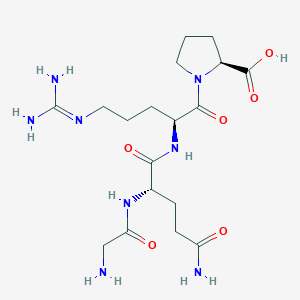
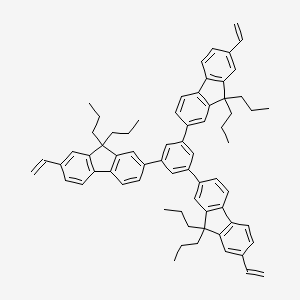
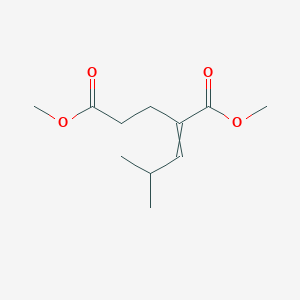
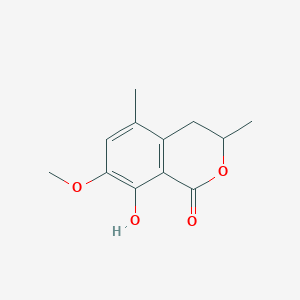
![3-(5-{2-[(tert-Butoxycarbonyl)amino]pyridin-4-yl}-2-ethyl-1,3-thiazol-4-yl)benzoic acid](/img/structure/B14236942.png)
